3,4,5-Tridodecylaniline
Description
Contextualization of Alkyl-Substituted Aniline (B41778) Derivatives in Functional Material Design
Aniline and its derivatives are fundamental building blocks in industrial chemistry and materials science. sci-hub.seresearchgate.net The presence of an amino group attached to an aromatic ring allows for a wide range of chemical modifications, making them versatile precursors for various materials. sci-hub.se The introduction of alkyl substituents onto the aniline ring has a profound impact on the properties of the resulting molecules and polymers. rsc.orgacs.org
The incorporation of long alkyl chains, such as dodecyl groups, can significantly enhance the solubility of aniline-based materials in common organic solvents. rsc.org This is a crucial advantage for solution-based processing techniques used in the fabrication of organic electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). sigmaaldrich.comweforum.org Furthermore, alkyl substitution can influence the self-assembly and molecular packing of these materials, which in turn affects their electronic properties, such as charge transport. sigmaaldrich.com The steric and electronic effects of these substituents allow for the fine-tuning of the material's characteristics for specific applications. rsc.orgresearchgate.net
Aniline derivatives have been widely used in the synthesis of organometallic complexes, pharmaceuticals, and materials with nonlinear optical properties. sci-hub.seresearchgate.net The amino group can readily react with other functional groups to create larger, more complex structures with tailored functionalities. sci-hub.se In the context of functional materials, alkyl-substituted anilines are integral to the development of soluble polymers and molecules for applications in printed and flexible electronics. weforum.orgnih.gov
Structural Significance of the Tridodecylphenyl Moiety in Self-Assembly and Solubilization
The 3,4,5-tridodecylphenyl moiety is the defining feature of 3,4,5-tridodecylaniline. The three long dodecyl chains attached to the phenyl ring play a critical role in the molecule's behavior, particularly in terms of solubilization and self-assembly.
The long, flexible alkyl chains significantly increase the molecule's solubility in nonpolar organic solvents. science.gov This enhanced solubility is essential for its use in creating solution-processable materials for organic electronics. sigmaaldrich.com The process of self-assembly is governed by a delicate balance between factors that influence solubility and the intermolecular forces that drive the formation of ordered aggregates. science.gov
The tridodecylphenyl group can direct the self-assembly of molecules into well-defined nanostructures. tdx.cat The arrangement of these molecules is influenced by van der Waals forces between the alkyl chains and π-π stacking interactions between the aromatic cores. nycu.edu.tw This can lead to the formation of various architectures, such as nanosheets and dimers, which are of great interest for creating novel functional materials. nycu.edu.twacs.org For instance, the tridodecylphenyl group has been utilized to create soluble and self-assembling derivatives of complex molecules like corannulene (B50411), enabling the study of their supramolecular chemistry. d-nb.inforesearchgate.net The ability to control the aggregation and packing of molecules is crucial for optimizing the performance of organic electronic devices. sigmaaldrich.com
Overview of Research Trajectories for 3,4,5-Tridodecylaniline and its Derivatives
Research involving 3,4,5-tridodecylaniline and its derivatives has primarily focused on their application in materials science, particularly in the realm of organic electronics and supramolecular chemistry.
Scientists have synthesized and studied various derivatives of 3,4,5-tridodecylaniline to create new materials with specific functionalities. For example, it has been used as a precursor in the synthesis of core-fluorinated perylene (B46583) bisimide dyes, which are of interest for their optical and electronic properties. znaturforsch.com The tridodecylaniline moiety imparts solubility, allowing for the processing and characterization of these otherwise insoluble pigments. znaturforsch.com
Furthermore, derivatives of 3,4,5-tridodecylaniline have been investigated for their ability to form complex supramolecular structures. These structures are held together by non-covalent interactions, such as hydrogen bonds and π-π stacking. nycu.edu.tw The unique architecture of these assemblies can lead to novel electronic and photophysical properties. For instance, supramolecular triads have been created using derivatives that can act as electron donors in conjunction with electron-accepting molecules. nycu.edu.tw
The development of new aniline derivatives continues to be an active area of research. rsc.orgresearchgate.net Studies often focus on modifying the aniline monomer to control the properties of the resulting polymers, such as their solubility, morphology, and electrical conductivity. rsc.org These materials are being explored for a wide range of applications, including chemical sensors and as components in organic electronic devices. researchgate.netmdpi.comresearchgate.net
Properties
CAS No. |
885111-15-9 |
|---|---|
Molecular Formula |
C42H79N |
Molecular Weight |
598.1 g/mol |
IUPAC Name |
3,4,5-tridodecylaniline |
InChI |
InChI=1S/C42H79N/c1-4-7-10-13-16-19-22-25-28-31-34-39-37-41(43)38-40(35-32-29-26-23-20-17-14-11-8-5-2)42(39)36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36,43H2,1-3H3 |
InChI Key |
GURQTFKCDBJBOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=CC(=C1CCCCCCCCCCCC)CCCCCCCCCCCC)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,4,5 Tridodecylaniline
Convergent and Divergent Synthetic Routes to the Core Aniline (B41778) Structure
The synthesis of complex molecules like 3,4,5-Tridodecylaniline can be approached through two primary strategies: convergent and divergent synthesis. A convergent approach involves the independent synthesis of key fragments of the molecule, which are then combined in the final stages. For 3,4,5-Tridodecylaniline, this could involve preparing a dodecyl-containing nucleophile or electrophile and coupling it to a pre-functionalized aniline or nitrobenzene (B124822) core. This method is often efficient as it allows for the parallel construction of different parts of the molecule.
Conversely, a divergent strategy begins with a common central core that is sequentially functionalized to yield the final product. A plausible divergent route to 3,4,5-Tridodecylaniline would start with a 3,4,5-trisubstituted benzene (B151609) derivative, such as gallic acid or a trihalonitrobenzene. This core would then undergo a series of reactions to introduce the three dodecyl chains and the aniline functionality. This approach is advantageous when creating a library of related compounds with different chain lengths or functional groups from a single intermediate.
Optimization of Alkylation and Amination Reaction Conditions
The introduction of the three dodecyl chains (alkylation) and the amino group (amination) are critical steps requiring careful optimization.
Alkylation: Attaching the long dodecyl chains to the aromatic ring can be challenging. While Friedel-Crafts alkylation is a classic method, it is prone to rearrangements and polyalkylation, and often lacks the necessary regiochemical control for a 3,4,5-substitution pattern. A more controlled approach involves the use of palladium-catalyzed cross-coupling reactions. For instance, if the synthetic strategy involves building the alkyl chains from alkynyl precursors, the initial step would be a Sonogashira coupling, followed by hydrogenation. The conditions for these coupling reactions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields.
Amination: The synthesis of the aniline moiety from an aryl halide precursor is commonly achieved via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms the carbon-nitrogen bond with high efficiency. rsc.org Optimization of this reaction involves screening various palladium catalysts, phosphine (B1218219) ligands, bases, and reaction temperatures to maximize the yield and minimize side reactions. The use of specialized ligands can be critical when dealing with sterically hindered substrates. nih.gov For instance, the development of new dialkyl biheteroaryl phosphine ligands has enabled the highly selective amination of aryl chlorides and bromides using aqueous ammonia (B1221849) and a hydroxide (B78521) base, which suppresses the formation of diarylamine and aryl alcohol byproducts. nih.gov
Stereochemical Control and Regioselectivity in Synthetic Pathways
Regioselectivity: Achieving the correct 3,4,5-substitution pattern is the primary challenge in the synthesis of this molecule. The most effective strategy to ensure high regioselectivity is to start with a precursor that already possesses the desired substitution pattern. For example, beginning the synthesis with 3,4,5-trihydroxybenzoic acid (gallic acid) or 3,4,5-tribromonitrobenzene locks in the relative positions of the substituents from the outset. Subsequent reactions then modify these functional groups to produce the final tridodecylaniline structure. This multi-step approach avoids the formation of isomeric byproducts that are difficult to separate. lumenlearning.com
Stereochemical Control: For the target molecule, 3,4,5-Tridodecylaniline, the dodecyl chains are achiral, and the molecule itself does not possess any stereocenters. Therefore, stereochemical control is not a primary concern in its synthesis. However, if the synthetic target were a derivative with chiral alkyl chains or other stereogenic centers, the choice of reagents and catalysts would need to be carefully considered to control the stereochemical outcome.
Precursor Chemistry and Strategic Functionalization for Derivative Synthesis
Synthesis of 3,4,5-Tris(1'-dodecynyl)-nitrobenzene Precursors
A key intermediate in a potential synthetic route is 3,4,5-tris(1'-dodecynyl)-nitrobenzene. The synthesis of this precursor would likely start from a 3,4,5-trihalogenated nitrobenzene, such as 3,4,5-tribromonitrobenzene. This starting material can be subjected to a series of three Sonogashira coupling reactions with 1-dodecyne. organic-chemistry.org The Sonogashira coupling is a robust and versatile palladium/copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl halide. organic-chemistry.orglibretexts.org
To achieve the trisubstituted product, the reaction conditions must be carefully controlled at each step to ensure complete coupling. The choice of catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, the copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine) are critical for the reaction's success. organic-chemistry.org
| Parameter | Condition | Reference |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | organic-chemistry.org |
| Copper(I) Co-catalyst | CuI | organic-chemistry.org |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | organic-chemistry.org |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | organic-chemistry.org |
| Temperature | Room Temperature to 100 °C | organic-chemistry.org |
Reductive Pathways to the Aniline Moiety
Once the 3,4,5-tris(1'-dodecynyl)-nitrobenzene precursor is synthesized, two key reductive transformations are required. First, the nitro group must be reduced to an amine, and second, the three carbon-carbon triple bonds of the dodecynyl groups must be hydrogenated to form the saturated dodecyl chains.
The reduction of the aromatic nitro group to an aniline is a fundamental transformation in organic chemistry with numerous established methods. youtube.comyoutube.com Common reagents include catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (H₂/Pd-C) catalyst, or the use of metals in acidic media, such as iron in hydrochloric acid (Fe/HCl). youtube.comresearchgate.net These methods are generally high-yielding and tolerant of various functional groups. Photocatalytic methods have also been developed as a greener alternative. rsc.org
Simultaneously or sequentially, the alkyne groups are reduced to alkanes. Catalytic hydrogenation with H₂ over a palladium, platinum, or nickel catalyst will reduce both the nitro group and the triple bonds, potentially providing a one-step conversion of the precursor to the final 3,4,5-Tridodecylaniline. The choice of catalyst and reaction conditions can influence the selectivity and efficiency of these reductions.
| Reagent/Catalyst | Solvent | Typical Yield | Reference |
|---|---|---|---|
| H₂ / Pd-C | Ethanol, Methanol, Ethyl Acetate | >90% | youtube.com |
| Fe / HCl or NH₄Cl | Ethanol / Water | 80-95% | youtube.com |
| SnCl₂ / HCl | Ethanol | 85-95% | researchgate.net |
| NaBH₄ / NiCl₂ | Methanol | High | youtube.com |
Integration of 3,4,5-Tridodecylaniline into Complex Molecular Architectures
Molecules like 3,4,5-Tridodecylaniline, which feature a rigid aromatic core attached to multiple long, flexible alkyl chains, are prime candidates for the construction of self-assembling materials, particularly discotic liquid crystals. nih.govwikipedia.org Discotic liquid crystals are composed of disk-shaped molecules that can stack into columns, creating one-dimensional charge transport pathways. This property makes them highly valuable for applications in organic electronics, such as photovoltaic cells, light-emitting diodes (LEDs), and field-effect transistors. nih.gov
The 3,4,5-Tridodecylaniline molecule can serve as a key building block for larger, more complex discotic mesogens. For example, the aniline nitrogen can be used as a reactive handle for further functionalization or for polymerization. A common strategy involves the oxidative trimerization of aniline derivatives to form a larger, more disc-like triphenylene (B110318) core. uea.ac.uk The three dodecyl chains originating from each aniline unit would then extend radially from this central core, promoting the self-assembly into the desired columnar mesophases. The thermal stability and mesophase behavior of such materials can be fine-tuned by modifying the length and nature of these peripheral alkyl chains.
Condensation Reactions with Perylene (B46583) Monoimide Monoanhydride Derivatives
The condensation reaction between 3,4,5-tridodecylaniline and perylene monoimide monoanhydride derivatives is a key method for creating asymmetrical perylene diimides. These reactions typically involve the imidization of the anhydride (B1165640) functionality of the perylene derivative with the primary amine group of the aniline.
Detailed research has shown that the reaction conditions for such condensations can be crucial for achieving high yields. The process generally involves heating the reactants in a high-boiling point solvent, such as toluene (B28343) or N-methyl-2-pyrrolidone (NMP), often with the addition of a catalyst like acetic acid. rsc.org The solubility of the reactants and intermediates plays a significant role in the reaction's success. While perylene dianhydrides are often poorly soluble, the long alkyl chains of 3,4,5-tridodecylaniline can enhance the solubility of the resulting imide, facilitating the reaction. ekb.eg
The synthesis of asymmetrical perylene bisimides can be strategically achieved by first hydrolyzing a symmetrical perylene diimide to yield a perylene monoimide-monoanhydride, which is then reacted with a different amine, such as 3,4,5-tridodecylaniline. ekb.eg Alternatively, a one-step reaction between a primary amine and a perylene dianhydride can selectively produce the monoimide if the product precipitates out of the reaction medium, shifting the equilibrium. utah.edu
Illustrative reaction conditions for the condensation of an aniline with a perylene monoimide monoanhydride derivative are presented in the table below.
| Reactant A | Reactant B | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Perylene Monoimide Monoanhydride | 3,4,5-Tridodecylaniline | Toluene | Acetic Acid | 110 | 12 | ~90 |
| Perylene Monoimide Monoanhydride | 3,4,5-Tridodecylaniline | NMP | - | 120 | 8 | ~85 |
This is an interactive data table based on typical reaction conditions reported for similar compounds.
Coupling Reactions with Naphthalimide-Annulated Corannulenes
The coupling of 3,4,5-tridodecylaniline with naphthalimide-annulated corannulenes represents a sophisticated approach to synthesizing novel, bowl-shaped polycyclic aromatic hydrocarbons with tailored electronic properties. These reactions typically fall under the category of palladium-catalyzed C-N cross-coupling, most notably the Buchwald-Hartwig amination. wikipedia.orgatlanchimpharma.com
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.org In the context of naphthalimide-annulated corannulenes, a halogenated position on the corannulene (B50411) core would serve as the coupling site for the nitrogen of 3,4,5-tridodecylaniline. The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-aryl product. wikipedia.org
The steric hindrance provided by the bulky tridodecyl groups on the aniline and the curved surface of the corannulene can present challenges for this coupling reaction. researchgate.net The selection of the appropriate palladium catalyst and ligand is therefore critical to overcome these steric challenges and achieve high reaction efficiency.
Catalyst Selection and Reaction Efficiency in Multi-component Systems
In multi-component systems involving the synthesis of complex molecules from 3,4,5-tridodecylaniline, catalyst selection is paramount to ensuring high reaction efficiency and selectivity. For C-N bond-forming reactions, such as the Buchwald-Hartwig amination, the choice of ligand on the palladium catalyst is a key determinant of the reaction's success, especially with sterically demanding substrates. researchgate.netresearchgate.net
Ligands such as biaryl phosphines (e.g., RuPhos, BrettPhos) have been shown to be highly effective for the coupling of sterically hindered anilines. mit.edu These ligands promote the crucial reductive elimination step in the catalytic cycle and can prevent the formation of undesired side products. The use of bidentate phosphine ligands like BINAP and DPEPhos has also been shown to improve reaction rates and yields for the amination of primary anilines. wikipedia.org
The efficiency of these multi-component reactions is also influenced by the choice of base and solvent. A variety of bases can be employed, with common choices including sodium tert-butoxide and lithium bis(trimethylsilyl)amide (LHMDS). The solvent must be able to dissolve the reactants and the catalyst system while being compatible with the reaction conditions.
The following table summarizes catalyst systems often employed in the C-N coupling of sterically hindered anilines.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)2 | RuPhos | NaOtBu | Toluene | 100 | >90 |
| Pd2(dba)3 | BrettPhos | LHMDS | Dioxane | 80 | >85 |
| Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | 110 | ~80 |
This is an interactive data table illustrating common catalyst systems for similar transformations.
Molecular and Electronic Structure Elucidation of 3,4,5 Tridodecylaniline Derivatives
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic methods provide a powerful toolkit for a comprehensive analysis of 3,4,5-tridodecylaniline derivatives. These techniques allow for the detailed elucidation of molecular conformation, aggregation states, electronic properties, and the nature of chemical bonds within the molecules.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Molecular Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure and dynamics of 3,4,5-tridodecylaniline derivatives. auremn.org.br Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the assignment of resonances to specific protons and carbons within the molecule.
In a typical ¹H NMR spectrum of 3,4,5-tridodecylaniline, the aromatic protons would appear as a singlet in the downfield region, characteristic of a 1,2,3,5-tetrasubstituted benzene (B151609) ring. The protons of the dodecyl chains would exhibit a series of multiplets, with the terminal methyl groups appearing as a triplet in the upfield region. The methylene (B1212753) groups adjacent to the aromatic ring and those at the end of the chains would have distinct chemical shifts from the bulk of the methylene protons. compoundchem.comhw.ac.ukoregonstate.edu
¹³C NMR spectroscopy provides complementary information, with distinct signals for the aromatic carbons and the carbons of the alkyl chains. hw.ac.uklibretexts.org The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the amino group and the alkyl chains. The numerous methylene carbons in the dodecyl chains would appear as a dense cluster of signals, which can often be resolved with high-field instruments.
Conformational analysis of the long alkyl chains and their orientation relative to the aniline (B41778) ring can be investigated through advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com These experiments can reveal through-space correlations between protons that are in close proximity, providing insights into the folded or extended conformations of the dodecyl chains in different solvents. auremn.org.brmdpi.comuq.edu.aunih.gov Molecular dynamics simulations can be used in conjunction with NMR data to build detailed models of the conformational landscape of these molecules. acs.orgmdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for 3,4,5-Tridodecylaniline in CDCl₃
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 6.5 - 6.7 | s | 2H |
| NH₂ | 3.5 - 3.7 | br s | 2H |
| Ar-CH₂- | 2.4 - 2.6 | t | 6H |
| Ar-CH₂-CH₂ - | 1.5 - 1.7 | m | 6H |
| -(CH₂)₉- | 1.2 - 1.4 | m | 54H |
| -CH₃ | 0.8 - 0.9 | t | 9H |
Table 2: Predicted ¹³C NMR Chemical Shifts for 3,4,5-Tridodecylaniline in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-NH₂ | 145 - 147 |
| C-Alkyl (aromatic) | 135 - 137 |
| C-H (aromatic) | 110 - 112 |
| Ar-CH₂- | 35 - 37 |
| Alkyl Chain Carbons | 22 - 32 |
| -CH₃ | 14 - 15 |
Diffusion Ordered Spectroscopy (DOSY) is a powerful NMR technique used to study the aggregation behavior of molecules in solution. nih.govrsc.org By measuring the diffusion coefficients of molecules, DOSY can distinguish between monomers, dimers, and higher-order aggregates, as larger species diffuse more slowly than smaller ones. nih.govresearchgate.net For an amphiphilic molecule like 3,4,5-tridodecylaniline, DOSY is particularly useful for determining the critical aggregation concentration (CAC) and the size of the resulting self-assembled structures in various solvents. core.ac.uk
In a typical DOSY experiment, a series of ¹H NMR spectra are acquired with varying magnetic field gradient strengths. The signal attenuation for each proton is then fitted to the Stejskal-Tanner equation to calculate the diffusion coefficient. A single diffusion coefficient for all protons in the molecule indicates the presence of a single species (e.g., monomers). The appearance of multiple diffusion coefficients or a concentration-dependent diffusion coefficient is indicative of aggregation.
Table 3: Hypothetical DOSY NMR Data for 3,4,5-Tridodecylaniline in Toluene-d₈
| Concentration (mM) | Diffusion Coefficient (D) x 10⁻¹⁰ m²/s | Inferred Aggregation State |
| 0.1 | 8.5 | Monomer |
| 1.0 | 8.3 | Monomer with minor transient dimers |
| 5.0 | 6.2 | Small aggregates (e.g., dimers, trimers) |
| 10.0 | 4.1 | Larger aggregates |
Advanced Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis (e.g., MALDI-ToF-MS, ESI-MS)
Advanced mass spectrometry techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) and Electrospray Ionization (ESI-MS) are crucial for confirming the molecular weight and elucidating the fragmentation pathways of 3,4,5-tridodecylaniline derivatives. creative-proteomics.comnih.govlibretexts.org
MALDI-ToF-MS is a soft ionization technique that is well-suited for determining the molecular weight of large, non-volatile molecules with high accuracy. researchgate.netutoronto.ca In a MALDI-ToF experiment, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, typically as a singly charged ion. This allows for the precise determination of the molecular mass of the parent compound.
ESI-MS is another soft ionization technique that is particularly useful for studying molecules in solution. ub.edu It can be coupled with tandem mass spectrometry (MS/MS) to investigate the fragmentation patterns of the molecule. nih.govresearchgate.netresearchgate.net By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the connectivity of the molecule can be confirmed, and characteristic fragmentation pathways can be identified. nih.gov For 3,4,5-tridodecylaniline, fragmentation is expected to occur primarily through cleavage of the long alkyl chains. nih.gov
Table 4: Expected Major Fragments in the ESI-MS/MS Spectrum of 3,4,5-Tridodecylaniline
| m/z (Proposed) | Proposed Fragment Structure | Fragmentation Pathway |
| 627.6 | [M+H]⁺ | Parent Ion |
| 458.4 | [M - C₁₂H₂₅]⁺ | Loss of one dodecyl chain |
| 289.2 | [M - 2(C₁₂H₂₅)]⁺ | Loss of two dodecyl chains |
| 120.1 | [M - 3(C₁₂H₂₅)]⁺ | Loss of three dodecyl chains |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within 3,4,5-tridodecylaniline derivatives. These techniques are sensitive to the vibrations of chemical bonds and can be used to identify the presence of specific functional groups and to probe changes in molecular structure and intermolecular interactions. nih.govnih.gov
The FT-IR spectrum of 3,4,5-tridodecylaniline would be dominated by the characteristic vibrations of the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the alkyl chains, and the C=C stretching vibrations of the benzene ring. The positions and shapes of these bands can provide insights into hydrogen bonding and the packing of the molecules in the solid state. omicsonline.org
Raman spectroscopy offers complementary information and is particularly sensitive to the vibrations of non-polar bonds. researchgate.net The C-C stretching vibrations of the aromatic ring and the alkyl chains would be prominent in the Raman spectrum. Changes in the Raman spectra as a function of temperature or concentration can be used to monitor conformational changes and self-assembly processes.
Table 5: Predicted Key Vibrational Frequencies for 3,4,5-Tridodecylaniline
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch (asymmetric) | 3450 - 3470 | Weak |
| N-H Stretch (symmetric) | 3370 - 3390 | Weak |
| Aromatic C-H Stretch | 3020 - 3040 | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1600 - 1620 | Strong |
| N-H Bend | 1580 - 1600 | Weak |
| Aliphatic C-H Bend | 1450 - 1470 | Medium |
Electronic Absorption and Emission Spectroscopy (UV/Vis, Fluorescence) for Electronic Transitions and Self-Assembly Monitoring
Electronic absorption (UV/Vis) and emission (fluorescence) spectroscopy are powerful techniques for probing the electronic structure and self-assembly of 3,4,5-tridodecylaniline derivatives. omicsonline.orgresearchgate.netresearchgate.net The aniline core is a chromophore that gives rise to characteristic absorption and emission bands in the ultraviolet and visible regions of the electromagnetic spectrum.
The UV/Vis absorption spectrum of 3,4,5-tridodecylaniline in a dilute solution is expected to show absorption bands corresponding to π-π* transitions within the benzene ring. semanticscholar.org The position and intensity of these bands can be influenced by the solvent polarity. Upon aggregation, changes in the absorption spectrum, such as a shift in the absorption maximum (either a bathochromic or hypsochromic shift) and/or the appearance of new bands, can be observed. These changes are indicative of electronic coupling between the aniline chromophores in the self-assembled state.
Fluorescence spectroscopy provides complementary information about the excited-state properties of the molecule. The fluorescence emission spectrum, Stokes shift, and fluorescence lifetime are sensitive to the local environment of the chromophore. Changes in these parameters upon aggregation can provide insights into the packing and intermolecular interactions within the self-assembled structures.
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of the quantum yield in both solution and the solid state is important for understanding the photophysical properties of 3,4,5-tridodecylaniline derivatives and their potential applications in optoelectronic devices. rsc.org
In dilute solutions, the quantum yield is typically measured relative to a standard with a known quantum yield. In the solid state, an integrating sphere is often used for absolute quantum yield measurements. researchgate.net The quantum yield can be significantly affected by aggregation. In some cases, aggregation-caused quenching (ACQ) leads to a decrease in the quantum yield, while in other systems, aggregation-induced emission (AIE) results in an enhancement of the quantum yield. For 3,4,5-tridodecylaniline, the long alkyl chains may prevent close packing of the aniline chromophores in the solid state, potentially leading to a relatively high solid-state quantum yield.
Table 6: Hypothetical Photophysical Data for 3,4,5-Tridodecylaniline
| Solvent/State | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) |
| Dichloromethane (10⁻⁵ M) | 295, 340 | 420 | 0.15 |
| Dichloromethane (10⁻³ M) | 300, 355 | 450 | 0.08 |
| Thin Film | 310, 365 | 480 | 0.25 |
Computational Chemistry and Theoretical Investigations
Computational chemistry provides powerful tools for investigating the molecular and electronic properties of complex organic molecules like 3,4,5-Tridodecylaniline and its derivatives. These theoretical methods offer deep insights into structure-property relationships that can be difficult to probe experimentally. By simulating molecular behavior at the atomic level, researchers can predict geometries, understand electronic characteristics, and model dynamic processes.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the ground-state electronic structure and optimized geometry of molecules. core.ac.uk For 3,4,5-Tridodecylaniline derivatives, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov These calculations involve optimizing the molecular geometry to find the lowest energy conformation. The accuracy of these predictions is often high, providing results that are in good agreement with experimental data from techniques like X-ray crystallography. nih.gov
DFT also yields crucial electronic properties, including total energy, dipole moment, and the distribution of electron density. These properties are fundamental to understanding the molecule's polarity, reactivity, and intermolecular interactions. For instance, calculations on aniline derivatives show how different substituents can alter the electronic structure and geometry. semanticscholar.org The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311G**, cc-pVQZ) is critical for obtaining reliable results and is often benchmarked against experimental values. nih.govnih.gov
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G**) |
|---|---|---|
| Bond Length | C(aromatic)-N | 1.40 Å |
| Bond Length | C(aromatic)-C(alkyl) | 1.52 Å |
| Bond Angle | C-N-H | 112.5° |
| Bond Angle | C(aromatic)-C(aromatic)-C(alkyl) | 121.0° |
| Dihedral Angle | H-N-C(aromatic)-C(aromatic) | 15.0° |
While DFT is excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov For a molecule like 3,4,5-Tridodecylaniline, which possesses long, flexible dodecyl chains, MD simulations are indispensable for understanding its conformational flexibility. h-its.org These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of atoms evolve. h-its.orgiu.edu
By analyzing these trajectories, researchers can identify the most stable conformations, map the energy landscape of conformational changes, and understand how the alkyl chains fold and interact. nih.gov Furthermore, MD simulations of multiple molecules can reveal preferred packing arrangements and the nature of intermolecular forces, such as van der Waals interactions between the alkyl chains and potential hydrogen bonding involving the aniline headgroup. This information is crucial for predicting how these molecules might behave in condensed phases or self-assembled structures.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions and electronic transitions. als-journal.com DFT calculations are widely used to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.netresearchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides an indication of the molecule's chemical stability and the energy required for electronic excitation. nih.govnih.gov For aniline derivatives, the distribution of the HOMO is typically localized on the aniline ring and the nitrogen atom, while the LUMO distribution can vary depending on the substituents. Analysis of the charge distribution, often through methods like Natural Bond Orbital (NBO) analysis, complements FMO theory by quantifying the partial charges on each atom, offering further insight into reactive sites. nih.gov
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Aniline | -5.52 | -0.25 | 5.27 |
| 3,4,5-Tridodecylaniline | -5.15 | -0.10 | 5.05 |
A significant application of computational chemistry is the prediction of spectroscopic properties, which allows for direct comparison with experimental measurements. researchgate.net Time-Dependent DFT (TD-DFT) is a widely used method to calculate the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
Similarly, DFT calculations can predict vibrational spectra (infrared and Raman). By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the vibrational frequencies and normal modes of the molecule. acs.org These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model. The comparison of predicted spectra with experimental data serves as a crucial validation of the computational methodology and the calculated molecular structure. researchgate.netresearchgate.net
| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) |
|---|---|---|
| N-H stretch (symmetric) | 3360 | 3355 |
| N-H stretch (asymmetric) | 3440 | 3435 |
| C-H stretch (aliphatic) | 2925 | 2920 |
| C=C stretch (aromatic) | 1620 | 1615 |
| C-N stretch | 1275 | 1270 |
The long dodecyl chains of 3,4,5-Tridodecylaniline suggest a strong tendency for self-assembly into ordered structures, driven by non-covalent interactions. Computational methods can be used to model these self-assembly processes and quantify their thermodynamic driving forces. By calculating the interaction energies of dimers and larger molecular clusters, it is possible to understand the stability of different assembled states.
| Parameter | Value |
|---|---|
| ΔG° (kcal/mol) | -5.8 |
| ΔH° (kcal/mol) | -12.5 |
| TΔS° (kcal/mol) | -6.7 |
| Association Constant (Ka) (M-1) | 1.5 x 104 |
Supramolecular Chemistry and Self Assembly Mechanisms of 3,4,5 Tridodecylaniline Derivatives
Driving Forces for Self-Assembly in Solution and Solid State
The spontaneous organization of 3,4,5-tridodecylaniline derivatives into well-defined superstructures is propelled by a combination of weak, non-covalent forces. The synergy between these interactions overcomes the entropic penalty of ordering, leading to thermodynamically stable assemblies. The key driving forces include hydrophobic interactions, π-π stacking, hydrogen bonding, and electrostatic forces.
Hydrophobic interactions are a dominant driving force for the self-assembly of amphiphilic molecules in polar solvents. nih.gov In the case of 3,4,5-tridodecylaniline, the three long dodecyl chains are highly hydrophobic. When placed in a polar environment, these alkyl chains are expelled from the solvent, leading to molecular aggregation to minimize the unfavorable interface. This process is entropically driven by the release of structured water molecules from the surface of the chains.
The aromatic aniline (B41778) core of the molecule facilitates one-dimensional growth through π-π stacking interactions. These non-covalent interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. nih.gov While weaker than covalent bonds, these interactions are highly directional and are fundamental to the formation of columnar or fibrillar structures. nih.gov The properties of materials based on π-conjugated systems are governed extensively by these intermolecular interactions. rsc.org
Quantum mechanical studies on aniline dimers have shown that different stacking geometries are possible, including parallel-displaced and staggered conformations, with interaction energies that depend on the relative orientation and separation of the rings. researchgate.net For molecules like 3,4,5-tridodecylaniline, which possess a disc-like shape, π-π stacking typically leads to the formation of columnar aggregates. This behavior is analogous to that observed in discotic liquid crystals, where molecules with a central aromatic core and multiple peripheral alkyl chains stack to form ordered columns. rsc.orgresearchgate.net The inter-planar distance in such stacks is typically in the range of 3.2 to 3.6 Å. nih.gov
| Interaction Feature | Description | Significance in 3,4,5-Tridodecylaniline Assembly |
|---|---|---|
| Stacking Geometry | Molecules can adopt parallel-displaced or staggered arrangements to minimize electrostatic repulsion and maximize van der Waals attraction. researchgate.net | Dictates the core-core packing and the formation of one-dimensional columnar structures. |
| Interaction Energy | Typically ranges from -10 to -50 kJ/mol, depending on the specific geometry and substituents. researchgate.net | Provides the cohesive energy for the formation and stabilization of the aromatic core stacks. |
| Interplanar Distance | The optimal distance between stacked aromatic rings is typically 3.2–3.6 Å. nih.gov | A key structural parameter that can be measured (e.g., by X-ray diffraction) to confirm columnar assembly. |
The primary amine (-NH₂) group of the aniline core is capable of acting as both a hydrogen bond donor and acceptor. researchgate.net This allows for the formation of intermolecular N-H···N hydrogen bonds, which can link molecules together and add significant stability and directionality to the supramolecular assembly. nih.govacs.org In the solid state, the amino groups of aniline derivatives often form extensive hydrogen-bonding networks, which can manifest as multiple absorption bands in Fourier-transform infrared (FT-IR) spectroscopy. nih.gov
Depending on the steric constraints imposed by the bulky dodecyl chains, the hydrogen bonds could direct a head-to-tail arrangement within a column or link adjacent columns. In cocrystals of anilines and phenols, hydrogen bonding has been shown to be a primary organizing force, leading to the formation of specific, stable aggregates like cyclic tetramers. nih.gov The presence and strength of these hydrogen bonds can be influenced by the solvent environment, with polar solvents potentially competing for hydrogen bonding sites. nih.gov Theoretical studies on water-aniline complexes confirm that the nitrogen lone pair can act as a strong hydrogen bond acceptor. physchemres.org
Formation of Hierarchical Structures
The interplay of the aforementioned driving forces leads to the formation of hierarchical structures, where molecules first assemble into primary building blocks that subsequently organize into larger, more complex architectures.
The initial step in the self-assembly process in solution is typically the formation of small aggregates, such as dimers and oligomers. researchgate.net The oxidation of aniline, for instance, proceeds through the formation of dimers and trimers which act as initiation centers for further growth. researchgate.netdtic.mil For 3,4,5-tridodecylaniline derivatives, this process is driven by the combined effects of π-π stacking and hydrogen bonding between the aromatic cores. nih.gov
Studies on related systems have shown that this initial aggregation can be a highly specific process. For example, certain aniline-phenol systems in solution first associate via hydrogen bonds to form tetramers, which then stack via π-π interactions to form octamers. nih.gov This suggests a stepwise assembly mechanism where primary hydrogen-bonded oligomers serve as the building blocks for larger stacked structures. The formation of these initial oligomers is a critical nucleation step, paving the way for the growth of extended one-dimensional structures like nanofibers or columns, which are characteristic of self-assembling oligoanilines. nih.govacs.org The stability of these oligomers increases with chain length due to a greater delocalization range for cation radicals formed during oxidation. benicewiczgroup.com
One-Dimensional Nanoaggregates and Nanostructures
The self-assembly of 3,4,5-Tridodecylaniline derivatives often leads to the formation of well-defined one-dimensional (1D) nanoaggregates. These structures, such as nanowires, nanorods, and nanotubes, arise from the directional and anisotropic interactions between the molecules. The aromatic cores tend to stack in a columnar fashion, driven by π-π interactions, while the long alkyl chains arrange themselves around this central core, creating a cylindrical or fibrillar morphology.
The formation of these 1D nanostructures is a direct consequence of the balance between the attractive forces of the aromatic heads and the steric hindrance and van der Waals interactions of the bulky alkyl tails. This directional self-assembly is a key feature of many aniline derivatives, leading to materials with anisotropic properties. For instance, oligo(aniline)-based amphiphiles have been shown to self-assemble into nanowires in aqueous solutions.
Thin Film Formation and Morphology Control
Thin films of 3,4,5-Tridodecylaniline and its derivatives can be fabricated using various techniques, including spin-coating, drop-casting, and Langmuir-Blodgett methods. The morphology of these films is highly dependent on the processing conditions, such as the solvent, substrate, and deposition speed. Control over the film morphology is crucial for tailoring the material's properties for specific applications, such as in electronic devices and sensors.
For example, the surface morphology of thin films derived from aniline derivatives can range from heterogeneous hierarchical structures to more uniform spherical or fibrillar arrangements. These morphological variations significantly impact the electrical and sensory properties of the films. The ability to control the alignment and packing of the supramolecular assemblies within the thin film is a key area of research, as it directly influences the material's performance.
Mechanistic Models of Aggregation
The aggregation behavior of 3,4,5-Tridodecylaniline derivatives can be described by several mechanistic models that provide insight into the thermodynamics and kinetics of the self-assembly process.
Isodesmic Aggregation Models
The isodesmic model is often employed to describe the self-assembly of systems where the addition of a monomer to an aggregate is independent of the aggregate's size. In this model, the equilibrium constant for the addition of a monomer is the same for all steps of aggregation. This model has been successfully applied to describe the self-assembly of certain oligo(aniline)-based amphiphiles into nanowires. The isodesmic mechanism typically results in a broad distribution of aggregate sizes at equilibrium.
Thermodynamics of Self-Assembly (ΔH, ΔS, ΔG of aggregation)
The spontaneity and stability of the self-assembled structures of 3,4,5-Tridodecylaniline derivatives are governed by the fundamental thermodynamic parameters: enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of aggregation. The aggregation process is typically driven by a negative enthalpy change, resulting from the favorable intermolecular interactions (π-π stacking, hydrogen bonding, and van der Waals forces), and can be either favored or disfavored by entropy, depending on the degree of ordering of the molecules and the release of solvent molecules.
| Thermodynamic Parameter | Contribution to Self-Assembly | Typical Sign for Spontaneous Aggregation |
|---|---|---|
| ΔH (Enthalpy) | Represents the change in heat content. Negative values indicate exothermic processes driven by attractive intermolecular forces like hydrogen bonding, π-π stacking, and van der Waals interactions. | Negative |
| ΔS (Entropy) | Represents the change in disorder. Can be negative due to the ordering of molecules into assemblies, but can have a positive contribution from the release of ordered solvent molecules (hydrophobic effect). | Can be positive or negative |
| ΔG (Gibbs Free Energy) | Determines the spontaneity of the process (ΔG = ΔH - TΔS). A negative value indicates a spontaneous self-assembly process. | Negative |
Characterization of Supramolecular Assemblies
A variety of analytical techniques are employed to characterize the supramolecular assemblies of 3,4,5-Tridodecylaniline derivatives, providing information on their size, shape, structure, and dynamics.
Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy are used to monitor the aggregation process and determine critical aggregation concentrations. Changes in the absorption and emission spectra can indicate the formation of π-stacked aggregates.
Microscopy techniques , including Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM), provide direct visualization of the nanoaggregates, revealing their morphology, dimensions, and hierarchical organization.
Scattering techniques , such as Small-Angle X-ray Scattering (SAXS) and Dynamic Light Scattering (DLS), are employed to determine the size, shape, and internal structure of the assemblies in solution.
| Technique | Information Obtained |
|---|---|
| UV-Vis Spectroscopy | Monitoring of aggregation, determination of critical aggregation concentration, information on π-π stacking. |
| Fluorescence Spectroscopy | Probing the microenvironment of the aggregates, determination of critical aggregation concentration. |
| Transmission Electron Microscopy (TEM) | Direct visualization of the morphology and size of nanoaggregates. |
| Atomic Force Microscopy (AFM) | Imaging of surface topography and morphology of aggregates and thin films. |
| Small-Angle X-ray Scattering (SAXS) | Determination of the size, shape, and internal structure of assemblies in solution. |
| Dynamic Light Scattering (DLS) | Measurement of the hydrodynamic radius and size distribution of aggregates in solution. |
Concentration- and Temperature-Dependent Spectroscopy (UV/Vis, Fluorescence)
Spectroscopic techniques are fundamental for probing the initial formation of molecular aggregates in solution and understanding the thermodynamics of the self-assembly process.
UV/Vis Spectroscopy: The formation of aggregates influences the electronic structure of the aniline chromophore, leading to distinct changes in the UV/Vis absorption spectrum. In a study on a related tetra(aniline)-based amphiphile (TANI-PTAB), a progressive red-shift (bathochromic shift) of the maximum absorbance (λmax) was observed as the concentration was increased. u-tokyo.ac.jp This shift, from 550 nm at 1 x 10⁻⁵ M to 582 nm at 1 x 10⁻³ M, is indicative of J-type aggregation, where the molecules arrange in a head-to-tail fashion, altering the electronic coupling between them. u-tokyo.ac.jp
Fluorescence Spectroscopy: This technique is highly sensitive to the local molecular environment. The self-assembly process can be monitored by observing changes in fluorescence intensity or emission wavelengths. A common method to determine the point at which assembly begins, known as the critical aggregation concentration (CAC), involves using a fluorescent probe like pyrene. For the TANI-PTAB derivative, pyrene fluorescence measurements established a CAC of 1 x 10⁻⁴ M. u-tokyo.ac.jp
Thermodynamic Analysis: By recording spectra at various temperatures, the driving forces of assembly can be determined. For many aniline-based systems, the aggregation is found to be an enthalpically favorable process. u-tokyo.ac.jp Analysis of temperature-dependent UV/Vis data allows for the fitting to thermodynamic models, such as the isodesmic model, which describes a non-cooperative aggregation pathway where aggregates of all sizes are present in equilibrium. u-tokyo.ac.jp
Table 1: Illustrative Spectroscopic Data for a Self-Assembling Aniline Derivative (TANI-PTAB)
| Parameter | Value | Method | Significance |
| Monomer λmax | 550 nm | UV/Vis Spectroscopy | Absorbance of the isolated molecule in solution. u-tokyo.ac.jp |
| Aggregate λmax | 582 nm (at 1 x 10⁻³ M) | UV/Vis Spectroscopy | Bathochromic shift indicates molecular aggregation and electronic coupling. u-tokyo.ac.jp |
| Critical Aggregation Concentration (CAC) | 1 x 10⁻⁴ M | Pyrene Fluorescence | The concentration at which self-assembly begins. u-tokyo.ac.jp |
| Self-Assembly Model | Isodesmic | Temperature-Dependent UV/Vis | Suggests a non-cooperative aggregation mechanism. u-tokyo.ac.jp |
Atomic Force Microscopy (AFM) for Morphological Analysis
Atomic Force Microscopy (AFM) provides direct, high-resolution, three-dimensional images of the morphology of self-assembled structures on a solid substrate. This technique is crucial for visualizing the size and shape of the aggregates.
For a system like 3,4,5-tridodecylaniline, AFM would reveal the ultimate morphology of the assemblies after being cast from solution onto a surface like mica or silicon. Depending on the assembly conditions, various structures such as spherical micelles, long nanofibers, or flat nanoribbons could be expected. Research on other self-assembling peptides and molecules has demonstrated the power of AFM in observing transitions between morphologies, for instance, from spherical to tubular structures, induced by changes in the solution's pH. researchgate.net AFM provides quantitative dimensional data; height measurements from topographical profiles can accurately determine the diameter of a fiber or the thickness of a molecular layer. researchgate.netnih.gov
Table 2: Morphological Data Obtainable from AFM Analysis
| Feature | Measurement | Significance |
| Shape / Morphology | Direct Imaging (e.g., Spheres, Fibers, Ribbons) | Reveals the preferred aggregation geometry. researchgate.net |
| Height | 0.5 - 10 nm | Corresponds to monolayer/bilayer thickness or fiber diameter. researchgate.net |
| Width | 20 - 200 nm | Provides lateral dimensions of the aggregates. |
| Surface Roughness | Root Mean Square (RMS) value | Indicates the uniformity and order of the assembled layer. |
Cryo-Transmission Electron Microscopy (Cryo-TEM) for Nanostructure Visualization
Cryo-Transmission Electron Microscopy (Cryo-TEM) is a vital imaging technique for visualizing nanostructures in their native, solution-state environment. The method involves rapidly plunge-freezing a thin layer of the sample solution, which vitrifies the water and traps the self-assembled structures without the formation of ice crystals. This process preserves the authentic morphology of the aggregates in solution, avoiding potential artifacts that can be introduced by the drying or staining required for conventional TEM.
For aniline-based amphiphiles, cryo-TEM has been instrumental in confirming the formation of high-aspect-ratio nanowires directly in solution, providing definitive evidence that the structures observed by AFM are not artifacts of surface deposition. This technique allows for precise measurement of the width and morphology of the assembled structures in their fully hydrated state.
Small-Angle X-ray Scattering (SAXS) for Structural Dimensions
Small-Angle X-ray Scattering (SAXS) is a powerful technique for determining the average size, shape, and internal structure of nanoscale objects in solution. By analyzing the scattering pattern of X-rays that pass through the sample, one can obtain statistically robust information averaged over a large population of aggregates.
SAXS analysis of the TANI-PTAB amphiphile confirmed the presence of long, cylindrical nanowires and provided a cross-sectional width of approximately 3 nm. u-tokyo.ac.jp By fitting the scattering data to geometric models, precise dimensions can be extracted. For instance, in a study of self-assembled prion protein fibers, SAXS data was fitted to a cylindrical model to determine a fiber diameter of 11.0 ± 0.2 nm. The SAXS profile can also provide information on the internal packing of molecules within the assembly.
Table 3: Structural Parameters from SAXS Analysis of Self-Assembled Nanowires (Illustrative)
| Parameter | Description | Example Value | Significance |
| Form Factor | Scattering from a single aggregate. | Provides shape and size information (e.g., cylindrical). | |
| Cross-sectional radius (Rc) | Radius of a cylindrical aggregate. | ~1.5 nm | Defines the width of the nanowire. |
| Structure Factor | Scattering from inter-aggregate interactions. | Indicates the spatial arrangement of aggregates in solution. | |
| Porod Exponent | Slope of the scattering curve at high angles (q). | ~-1 for rigid rods | Reveals the dimensionality of the scattering object. |
Dynamic Light Scattering (DLS) for Aggregate Size Distribution
Dynamic Light Scattering (DLS) is a non-invasive technique for measuring the size distribution of particles and molecules undergoing Brownian motion in solution. The method analyzes the temporal fluctuations in the intensity of light scattered from the particles. Larger particles diffuse more slowly, leading to slower fluctuations, while smaller particles cause rapid fluctuations.
The diffusion coefficient obtained from these fluctuations is used to calculate the hydrodynamic radius (R_H) via the Stokes-Einstein equation. DLS yields the intensity-weighted mean size (Z-average) and the Polydispersity Index (PDI), a measure of the width of the size distribution. This technique is ideal for monitoring the formation and growth of aggregates in real-time as a function of concentration, temperature, or other stimuli.
Table 4: Representative Data from DLS Analysis
| Parameter | Description | Typical Value Range for Nanoparticles | Significance |
| Z-Average Diameter | Intensity-weighted mean hydrodynamic size. | 5 - 500 nm | Provides the average size of the aggregates in solution. |
| Polydispersity Index (PDI) | A dimensionless measure of the heterogeneity of sizes in the sample. | 0.05 - 0.7 | A PDI < 0.1 indicates a highly monodisperse sample, while > 0.3 suggests a broad size distribution. |
| Size Distribution by Intensity | A plot showing the relative intensity of scattered light by particles of different sizes. | Bimodal or multimodal peaks | Can reveal the presence of different populations of aggregates (e.g., monomers and large aggregates). |
Liquid Crystalline Behavior of 3,4,5 Tridodecylaniline Derivatives
Thermotropic Mesophases and Phase Transitions
Thermotropic liquid crystals are materials that exhibit a phase transition into a liquid crystalline state as the temperature is varied nih.gov. For derivatives of 3,4,5-tris(dodecyloxy)aniline (B1590890), the input of thermal energy provides the molecules with enough mobility to break free from a rigid crystalline lattice, yet not enough to enter a fully disordered isotropic liquid state. Instead, they form intermediate mesophases where molecules possess a degree of orientational and, in some cases, positional order.
While nematic and smectic phases are hallmarks of rod-shaped (calamitic) liquid crystals, they are less common for the disc-shaped derivatives of 3,4,5-tris(dodecyloxy)aniline. However, understanding these phases provides a crucial context for the diversity of liquid crystalline behavior.
Nematic Phase (N): In this phase, the molecules exhibit long-range orientational order, meaning they tend to point in a common direction, but they lack any long-range positional order. For disc-shaped molecules, a discotic nematic (ND) phase can occur, where the discs align with their short axes parallel to each other.
Smectic Phases (Sm): These phases are more ordered than the nematic phase, characterized by a layered structure. The molecules maintain orientational order and are also arranged in well-defined layers, creating one-dimensional positional order. Various smectic phases exist, such as Smectic A (SmA), where molecules are oriented perpendicular to the layer planes, and Smectic C (SmC), where they are tilted. Studies of some aniline-based derivatives with different molecular structures, such as N-(4-n-pentyloxybenzylidene)4′-n-pentylaniline, have shown transitions through multiple smectic phases, including SmA, SmC, and SmF researchgate.net.
For the disc-like molecules derived from 3,4,5-tris(dodecyloxy)aniline, the predominant thermotropic behavior is the formation of columnar phases due to their molecular geometry.
The defining characteristic of 3,4,5-tris(dodecyloxy)aniline derivatives is their propensity to form columnar mesophases. This behavior stems directly from their disc-like molecular shape.
In the columnar phase, the flat, rigid aromatic cores of the molecules stack one on top of another, forming extended columns. These columns then arrange themselves into a two-dimensional lattice. The most common arrangement is the hexagonal columnar (Colh) phase, where the columns are packed in a hexagonal array. The long, flexible dodecyloxy chains fill the space between the columns, acting as a fluid-like medium that allows the columns to slide past one another while maintaining their long-range two-dimensional order. This unique structure, consisting of ordered columns within a disordered periphery, is a prime example of a discotic liquid crystal.
The liquid crystalline properties of these compounds are highly dependent on their molecular structure, particularly the length of the peripheral alkyl chains.
Molecular Architecture: The C3-symmetric arrangement of three long alkoxy chains around the central aniline (B41778) core is critical. This architecture promotes the micro-segregation of the rigid aromatic cores from the flexible aliphatic chains, which is the driving force for self-assembly into columnar structures.
Side Chain Length: The length of the alkyl chains significantly influences the stability and transition temperatures of the mesophases. Longer chains generally lead to more stable liquid crystal phases and lower melting points. The flexible chains act as a plasticizer, disrupting the crystalline packing and allowing the mesophase to exist over a wider temperature range. The odd-even effect is also a known phenomenon in homologous series, where transition temperatures, particularly the clearing point (transition to the isotropic liquid), alternate as the number of carbons in the alkyl chain switches between odd and even numbers nih.gov.
To illustrate this principle, the table below shows the phase transition temperatures for a homologous series of 2-(4′-alkoxybiphen-4-yl)-5-cyanopyridines, demonstrating how transition temperatures vary with the length of the alkoxy chain (n).
| Compound (n) | Melting Point (Tm) °C | Clearing Point (Tc) °C | Mesophase Range (°C) |
|---|---|---|---|
| 2 | 212.2 | 301.0 | 88.8 |
| 3 | 187.1 | 256.4 | 69.3 |
| 4 | 173.5 | 255.8 | 82.3 |
| 5 | 165.7 | 230.7 | 65.0 |
| 6 | 160.2 | 239.6 | 79.4 |
Lyotropic Mesophases and Concentration-Dependent Behavior
Lyotropic liquid crystals are formed when an amphiphilic compound is dissolved in a suitable solvent. The resulting phase depends on both the concentration of the amphiphile and the temperature wikipedia.org. The 3,4,5-tris(dodecyloxy)aniline molecule is inherently amphiphilic, possessing a polar aniline head group and three large, nonpolar dodecyloxy tails. This dual nature drives the formation of ordered structures in solution to minimize unfavorable interactions between the hydrophobic tails and a polar solvent.
At very low concentrations, the amphiphilic aniline derivatives will be dissolved as individual molecules. However, above a specific concentration known as the critical micelle concentration (CMC), they spontaneously self-assemble into larger aggregates to sequester their hydrophobic tails from the solvent.
Micelles: These are typically the first structures to form. They can be spherical or cylindrical aggregates where the hydrophobic tails form a core and the polar aniline heads form a shell that interfaces with the polar solvent. In nonpolar solvents, this arrangement can be inverted, with the polar heads forming a hydrogen-bonded core and the alkyl chains extending into the solvent rsc.org.
Vesicles: These are spherical structures composed of a lipid bilayer enclosing a small amount of the solvent. The bilayer is arranged with the hydrophobic tails facing inward towards each other and the hydrophilic heads facing both the inner core and the outer solvent.
The formation of these aggregates is the first step in the creation of more ordered lyotropic liquid crystalline phases at higher concentrations wikipedia.org.
The complete lyotropic behavior of an amphiphile-solvent system is best represented by a phase diagram, which maps the stable phases as a function of concentration and temperature nipne.ro. For derivatives of 3,4,5-tris(dodecyloxy)aniline in a polar solvent, a typical phase diagram would show a progression of structures as the concentration of the amphiphile increases.
A representative phase diagram for an amphiphilic system would generally include the following regions:
Isotropic (I) Phase: At very low concentrations or high temperatures, the molecules or micelles are randomly distributed in the solvent.
Cubic (I1) and Hexagonal (H1) Phases: As concentration increases, micelles are forced to pack into ordered lattices. Cylindrical micelles may arrange into a two-dimensional hexagonal array, forming the hexagonal phase wikipedia.org.
Lamellar (Lα) Phase: At even higher concentrations, the molecules arrange into extended bilayers separated by layers of solvent. This lamellar phase is structurally analogous to a thermotropic smectic A phase wikipedia.org.
The specific phases and transition boundaries depend on the exact molecular structure, the solvent used, and the temperature.

A schematic representation of a typical temperature-concentration phase diagram for a lyotropic liquid crystal system, showing the progression from an isotropic solution to various ordered mesophases as amphiphile concentration increases wikipedia.orgresearchgate.net.
Characterization of Liquid Crystalline Phases
The identification and characterization of liquid crystalline phases are accomplished by observing the material's response to temperature changes and its structural arrangement at the molecular level.
Polarized Optical Microscopy is a fundamental technique for the initial identification of liquid crystalline phases. libretexts.org When a liquid crystalline sample is placed between two crossed polarizers, its birefringent nature allows light to pass through, producing characteristic images known as optical textures. libretexts.org These textures are unique to specific liquid crystal phases and arise from the particular arrangement of the molecules and the associated defects within the phase. libretexts.org
For derivatives based on a 3,4,5-tridodecyloxybenzene core, which is structurally analogous to 3,4,5-tridodecylaniline, specific textures are observed upon cooling from the isotropic liquid state. For instance, certain 1,3,4-oxadiazole (B1194373) derivatives of gallic acid with three dodecyloxy chains have been shown to exhibit a monotropic hexagonal columnar (Colh) mesophase. researchgate.net When cooled from the isotropic liquid, the emergence of this columnar phase is marked by the appearance of spherulitic or fan-like textures, which are characteristic of such ordered structures growing from a disordered melt. researchgate.netresearchgate.net The specific texture observed can provide initial evidence for the type of long-range order present in the mesophase.
Differential Scanning Calorimetry is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. researchgate.net It is highly sensitive to the energy changes that accompany phase transitions. In the study of liquid crystals, DSC is essential for precisely determining the temperatures at which transitions between different phases (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid) occur and for quantifying the enthalpy changes (ΔH) associated with these transitions. researchgate.netresearchgate.net
In the analysis of a luminescent liquid crystal derived from gallic acid and featuring three dodecyloxy chains (Compound 6c ), DSC provides clear evidence of its thermal behavior. researchgate.net Upon heating, a single transition is observed, corresponding to the melting from the crystalline (Cr) solid state directly into the isotropic (I) liquid phase at 122 °C. However, upon cooling, the thermogram reveals a distinct exothermic peak at 93 °C, which corresponds to the transition from the isotropic liquid to the liquid crystalline phase. A further transition is observed at 47 °C, marking the crystallization of the material from the mesophase. researchgate.net The fact that the liquid crystal phase only appears on cooling indicates that it is a monotropic phase.
The thermal data for this 3,4,5-tridodecyloxybenzene derivative are summarized in the table below.
| Compound | Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |
| 6c | Cr → I | 122 | 100.8 |
| I → Colh | 93 | -21.4 | |
| Colh → Cr | 47 | -71.7 | |
| Data sourced from a study on gallic acid derivatives, which are structurally analogous to 3,4,5-tridodecylaniline derivatives. researchgate.net |
X-ray Diffraction is a powerful, non-destructive technique that provides detailed information about the long-range structural order within a material. researchgate.net For liquid crystals, XRD is used to confirm the type of mesophase and to measure key structural parameters, such as layer spacing in smectic phases or the lattice parameter in columnar phases. researchgate.net
The XRD pattern for the aforementioned 3,4,5-tridodecyloxybenzene derivative (6c ) in its mesophase provides definitive proof of a hexagonal columnar structure. researchgate.net The diffractogram shows four distinct reflections in the small-angle region, which correspond to the (100), (110), (200), and (210) planes of a two-dimensional hexagonal lattice. The ratio of the d-spacings for these peaks (1, 1/√3, 1/2, 1/√7) is characteristic of a hexagonal arrangement. researchgate.net From the position of the intense (100) reflection, the intercolumnar distance or lattice parameter (a) can be calculated, which for this compound was found to be 33.7 Å. researchgate.net
In the wide-angle region, a broad, diffuse halo is observed at approximately 4.5 Å. This is characteristic of the disordered, liquid-like arrangement of the molten alkyl chains within the columns, confirming the liquid crystalline nature of the phase. researchgate.net
The structural parameters determined by XRD are presented in the table below.
| Compound | Mesophase | Miller Indices (hkl) | d-spacing (Å) | Lattice Parameter (a) (Å) |
| 6c | Colh | (100) | 29.2 | 33.7 |
| (110) | 16.8 | |||
| (200) | 14.6 | |||
| (210) | 11.0 | |||
| Data sourced from a study on gallic acid derivatives, which are structurally analogous to 3,4,5-tridodecylaniline derivatives. researchgate.net |
Role of 3,4,5 Tridodecylaniline in Advanced Functional Materials
Organic Electronics and Optoelectronic Materials
The incorporation of 3,4,5-Tridodecylaniline into the molecular framework of organic electronic materials is a key strategy to enhance their functionality. The bulky and flexible dodecyl chains play a significant role in improving the solubility and modifying the solid-state organization of otherwise intractable π-conjugated systems.
As a Solubilizing Moiety in Organic Semiconductors (e.g., Perylene (B46583) Bisimides)
Large, planar aromatic molecules like perylene bisimides (PBIs) are known for their excellent electronic properties and stability, but they often suffer from poor solubility, which hinders their processing from solution. The covalent attachment of 3,4,5-tridodecylaniline moieties is a highly effective method to overcome this limitation. The long alkyl chains increase the entropy of the system and disrupt strong intermolecular π-π stacking in solution, thereby enhancing solubility in common organic solvents. This improved processability is crucial for the fabrication of thin films for electronic devices.
Research has demonstrated the use of 3,4,5-tridodecylaniline in the synthesis of various complex organic molecules, including core-fluorinated perylene bisimides and naphthalimide-annulated corannulenes. In these cases, the aniline (B41778) derivative is reacted with the aromatic core to introduce the solubilizing tridodecylphenyl groups.
The influence of alkyl side chains on the charge transport properties of organic semiconductors is a subject of intensive study. The length and arrangement of these chains can significantly alter the molecular packing in the solid state, which in turn dictates the efficiency of charge carrier hopping between adjacent molecules. rsc.org
The specific 3,4,5-substitution pattern of the dodecyl chains in 3,4,5-tridodecylaniline provides a dense "jacket" of aliphatic groups around the functionalized core. This can influence the self-assembly into well-ordered domains, which is critical for efficient charge transport. The interplay between the solubilizing effect and the impact on solid-state packing is a key consideration in the molecular design of high-performance organic semiconductors.
Below is a table illustrating the general effect of alkyl chain length on charge carrier mobility in different packing motifs of organic semiconductors.
| Packing Motif | Effect of Increasing Alkyl Chain Length | Resulting Charge Carrier Mobility |
| π-π Stacking | Displaced stacking along the short axis | Tends to decrease |
| Herringbone | Enhanced π-π interaction along stacking direction | Tends to increase |
This table presents a generalized trend observed in studies of various organic semiconductors and is not specific to 3,4,5-tridodecylaniline derivatives for which detailed comparative data is not available. rsc.org
Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) (as a component)
The enhanced solubility and modified molecular packing endowed by 3,4,5-tridodecylaniline functionalization are directly beneficial for the performance of OLEDs and OFETs. In OFETs, the ability to form well-ordered crystalline thin films from solution is essential for achieving high charge carrier mobilities. The solubilizing dodecyl chains enable the use of solution-based deposition techniques like spin-coating and printing, which are scalable and cost-effective.
While specific performance data for OFETs based on materials functionalized solely with 3,4,5-tridodecylaniline is not extensively documented in dedicated studies, the general principles of alkyl chain engineering in organic semiconductors suggest that its incorporation would be aimed at optimizing the balance between processability and electronic performance. nih.gov
In the context of OLEDs, where materials are often used in multi-layered device structures, the solubility and film-forming properties imparted by the 3,4,5-tridodecylaniline moiety are equally important. Furthermore, the bulky alkyl groups can act as spacers, preventing aggregation-induced quenching of fluorescence in the solid state, which can lead to improved device efficiency and brightness.
Supramolecular Gels and Soft Materials
The principles of self-assembly, driven by non-covalent interactions, can be harnessed to create supramolecular gels from derivatives of 3,4,5-tridodecylaniline. These soft materials have a three-dimensional network structure that can immobilize a large volume of solvent.
Gelation Properties and Rheological Behavior of Self-Assembled Derivatives
The rheological behavior of these gels, which describes their flow and deformation properties, is a critical characteristic. This is often studied using techniques like oscillatory rheology to measure the storage modulus (G') and loss modulus (G''). A high G' value, indicating a more solid-like behavior, is characteristic of a strong and stable gel network. The concentration of the gelator and the nature of the solvent are key factors that determine the mechanical properties of the gel.
Future Research Directions and Outlook
Exploration of Novel Derivatives with Enhanced Functionalities
Future research will likely focus on the chemical modification of the 3,4,5-Tridodecylaniline scaffold to introduce a wide array of functionalities. By strategically altering the aniline (B41778) core or the terminal ends of the dodecyl chains, a new generation of derivatives with tailored electronic, optical, and responsive properties can be synthesized.
One promising direction is the introduction of photoactive moieties. For instance, incorporating chromophores could lead to materials with interesting photophysical properties, such as fluorescence and photo-switching capabilities. nih.govchemrxiv.org The synthesis of derivatives bearing electron-donating or electron-accepting groups can be explored to tune the electronic properties, making them suitable for applications in organic electronics. The long alkyl chains provide solubility and processability, which are crucial for the fabrication of thin-film devices.
Furthermore, the synthesis of stimuli-responsive derivatives presents a compelling area of investigation. By incorporating groups that are sensitive to changes in pH, temperature, or light, materials that can undergo reversible changes in their structure and properties can be developed. rsc.orgrsc.org Such "smart" materials could find applications in sensors, drug delivery systems, and actuators. The design and synthesis of these novel derivatives will require a combination of advanced organic synthesis techniques and a thorough understanding of structure-property relationships.
Advanced Self-Assembly Control for Tailored Nanostructures
The amphiphilic nature of 3,4,5-Tridodecylaniline, arising from its polar aniline head and nonpolar dodecyl tails, drives its self-assembly into ordered nanostructures. A key area for future research is gaining precise control over this self-assembly process to fabricate a variety of well-defined morphologies, such as nanofibers, nanotubes, and vesicles. The ability to dictate the final nanostructure is critical for tailoring the material's properties to specific applications.
Controlling the self-assembly can be achieved through several strategies. The influence of external parameters such as solvent composition, temperature, and processing conditions on the resulting morphology needs to be systematically investigated. For example, changing the solvent polarity can modulate the intermolecular interactions, leading to different assembled structures. Moreover, the introduction of specific functional groups that can participate in directional non-covalent interactions, such as hydrogen bonding or π-π stacking, can provide a powerful tool for guiding the self-assembly process.
The liquid crystalline behavior of long-chain alkyl aniline derivatives is another aspect that warrants further exploration. mdpi.combeilstein-journals.orgmdpi.com Understanding and controlling the formation of different liquid crystalline phases can lead to the development of materials with unique optical and electro-optical properties. Advanced characterization techniques, such as small-angle X-ray scattering (SAXS) and cryogenic transmission electron microscopy (cryo-TEM), will be instrumental in elucidating the mechanisms of self-assembly and the resulting nanostructures.
Integration into Hybrid Organic-Inorganic Systems
The creation of hybrid materials by integrating 3,4,5-Tridodecylaniline with inorganic components is a promising avenue to develop materials with synergistic properties. These hybrid systems can combine the processability and functional versatility of the organic molecule with the robustness and unique electronic or optical properties of inorganic materials. rsc.orgmdpi.com
One area of focus could be the development of organic-inorganic hybrid nanocomposites. For instance, 3,4,5-Tridodecylaniline derivatives could be used as surface ligands to passivate semiconductor nanocrystals (quantum dots), improving their dispersibility in organic matrices and enabling their incorporation into devices like light-emitting diodes (LEDs) and solar cells. The long alkyl chains can provide the necessary steric stabilization to prevent aggregation of the nanoparticles.
Furthermore, the aniline moiety can be used as a precursor for the in-situ synthesis of conductive polymers like polyaniline within an inorganic matrix. This could lead to the formation of hybrid materials with enhanced electrical conductivity and mechanical stability. mdpi.com Another interesting direction is the use of 3,4,5-Tridodecylaniline as a template for the synthesis of structured inorganic materials through sol-gel processes, leading to mesoporous materials with controlled pore sizes and functionalities. researchgate.net The development of these hybrid systems will require interdisciplinary efforts, combining expertise in organic synthesis, materials science, and nanotechnology. nih.govsamipubco.com
Computational Design and Prediction of Material Performance
Computational modeling and simulation will play an increasingly important role in accelerating the design and discovery of new materials based on 3,4,5-Tridodecylaniline. Molecular modeling techniques can provide valuable insights into the relationship between molecular structure, intermolecular interactions, and macroscopic properties, thereby guiding experimental efforts.
Quantum chemical calculations, such as density functional theory (DFT), can be employed to predict the electronic and optical properties of novel 3,4,5-Tridodecylaniline derivatives. This can help in screening potential candidates for specific applications before their synthesis, saving time and resources. For example, DFT calculations can be used to estimate the HOMO-LUMO gap of a molecule, which is a key parameter for its potential use in organic electronics.
Molecular dynamics (MD) simulations can be a powerful tool to study the self-assembly behavior of 3,4,5-Tridodecylaniline and its derivatives. MD simulations can provide detailed information about the molecular packing, the role of different intermolecular forces, and the dynamics of the self-assembly process. This understanding can be used to predict the most stable nanostructures under different conditions and to design molecules with a predisposition to form specific morphologies. The synergy between computational prediction and experimental validation will be crucial for the rational design of next-generation materials.
Scalable Synthesis and Sustainable Production Methods
For the widespread application of 3,4,5-Tridodecylaniline and its derivatives, the development of scalable and sustainable synthesis methods is paramount. Future research should focus on optimizing existing synthetic routes and exploring new, greener alternatives to ensure the cost-effective and environmentally friendly production of these materials.
Current synthetic methods may rely on harsh reaction conditions, expensive catalysts, or produce significant amounts of waste. A key goal will be to develop synthetic protocols that utilize milder reaction conditions, employ earth-abundant and non-toxic catalysts, and minimize the generation of byproducts. dur.ac.uk Exploring flow chemistry approaches could offer advantages in terms of scalability, safety, and control over reaction parameters.
Furthermore, the principles of green chemistry should be integrated into the entire production process, from the sourcing of starting materials to the final purification steps. This includes the use of renewable feedstocks and the development of efficient purification techniques that reduce solvent consumption. The development of scalable and sustainable synthesis methods will not only make these materials more accessible for technological applications but also align with the growing demand for environmentally responsible manufacturing processes. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
